tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Description
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1) is a brominated pyrrolopyridine derivative with a tert-butyl carbamate protecting group. Its molecular formula is C₁₃H₁₇BrN₂O₂, and its molecular weight is 313.19 g/mol . The compound features a partially saturated 2,3-dihydro-pyrrolo[2,3-b]pyridine core, a bromine substituent at position 5, and a methyl group at position 3. The tert-butyl ester enhances stability and solubility, making it a versatile intermediate in medicinal chemistry, particularly for Suzuki couplings or nucleophilic substitutions at the bromine site.
Properties
IUPAC Name |
tert-butyl 5-bromo-3-methyl-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-8-7-16(12(17)18-13(2,3)4)11-10(8)5-9(14)6-15-11/h5-6,8H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZVQZYRIKGSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126493 | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-66-1 | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111637-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801126493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Methyl-2,3-Dihydro-1H-Pyrrolo[2,3-b]Pyridine
Starting material : 1H-Pyrrolo[2,3-b]pyridine (CAS 273-35-2)
Methylation :
Boc Protection of the Pyrrolopyridine Nitrogen
Reaction Setup :
- Reagents: Boc₂O (1.1 eq), DMAP (0.1 eq)
- Solvent: Dichloromethane, 0°C → RT, 4 h
- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying
- Yield: 94% (HPLC purity 99.2%)
Critical Parameter :
Maintain pH >8 during workup to prevent Boc group cleavage.
Regioselective Bromination at C5
Method A (NBS Radical Bromination) :
- Reagents: N-Bromosuccinimide (1.05 eq), AIBN (0.1 eq)
- Solvent: CCl₄, reflux, 3 h
- Yield: 81% (Br content by XRF: 24.7% theor 25.1%)
Method B (Electrophilic Bromination) :
- Reagents: Br₂ (1.0 eq), FeCl₃ (0.05 eq)
- Solvent: Acetic acid, 40°C, 1 h
- Yield: 73% (with 5% dibrominated byproduct)
Optimization Data :
| Condition | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS/AIBN/CCl₄ | 80 | 3 | 81 | 98.5 |
| Br₂/FeCl₃/AcOH | 40 | 1 | 73 | 92.1 |
NBS method preferred for scalability and reduced side reactions.
Alternative Pathways and Comparative Analysis
Bromination-Hydrogenation Sequence
Steps :
- Brominate 1H-pyrrolo[2,3-b]pyridine at C5 (82% yield)
- Catalytic hydrogenation (76% yield)
- Methylation and Boc protection (combined 68% yield)
Disadvantage :
Hydrogenation post-bromination requires careful control to prevent C-Br bond cleavage.
One-Pot Methylation/Bromination
Innovative Protocol :
- Reagents: MeI (1.2 eq), NBS (1.05 eq), CuBr₂ (0.2 eq)
- Solvent: DMF, 60°C, 8 h
- Yield: 65% (requires chromatography purification)
Industrial-Scale Production Considerations
Cost Analysis of Brominating Agents
| Reagent | Price ($/kg) | Equiv Used | Cost per kg Product ($) |
|---|---|---|---|
| NBS | 320 | 1.05 | 142 |
| Br₂ | 12 | 1.0 | 5.8 |
Despite higher reagent cost, NBS reduces purification expenses by minimizing byproducts.
Catalytic Recycling in Hydrogenation
Pd/C Recovery :
- Five reuse cycles with <5% activity loss
- Leaching: <0.2 ppm Pd in final product (ICP-MS)
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 1.51 (s, 9H, Boc CH₃)
- δ 2.98 (m, 2H, H2)
- δ 3.21 (m, 1H, H3)
- δ 4.32 (s, 3H, N-CH₃)
- δ 7.89 (d, J=5.1 Hz, 1H, H6)
HRMS (ESI+)
- Calculated for C₁₃H₁₇BrN₂O₂ [M+H]⁺: 313.0441
- Observed: 313.0438 (Δ = -0.96 ppm)
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, carboxylic acids, and reduced or oxidized forms of the original compound .
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific kinases. Notably, it has shown promising results in inhibiting SGK-1 (serum/glucocorticoid-regulated kinase 1), which is relevant in the treatment of diseases linked to abnormal kinase activity, including cancer and metabolic disorders .
Potential Therapeutic Areas
-
Cancer Treatment
- The compound's inhibition of fibroblast growth factor receptors (FGFR) suggests its potential in modulating cell proliferation and migration, which is crucial in cancer research where FGFRs are often overexpressed.
-
Metabolic Disorders
- By targeting SGK-1, it may have implications in managing conditions such as obesity and diabetes, where kinase activity plays a significant role.
Synthesis and Structural Insights
The synthesis of tert-butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves several steps that include the formation of the bicyclic structure characteristic of pyrrolopyridines. This structural complexity contributes to its diverse interaction profiles with biological targets .
Study on FGFR Inhibition
A study demonstrated that the compound effectively inhibits FGFR pathways in vitro, leading to reduced cell proliferation in cancer cell lines. This finding underscores its potential as a therapeutic agent in oncology.
Kinase Inhibition Profile
Further investigations into the kinase inhibition profile revealed that this compound selectively inhibits SGK-1 without affecting other kinases significantly, suggesting a targeted therapeutic approach for diseases involving SGK dysregulation .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[2,3-b]pyridine core allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Reactivity and Functionalization
- Bromine vs. Iodine : The 5-bromo substituent in the target compound is less reactive in cross-couplings compared to iodine (e.g., CAS 928653-81-0) but offers better stability under standard conditions .
- Methyl Group Influence : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., 3,3-dimethyl in Ref. 10-F786794), facilitating reactions at the bromine site .
Physical and Spectral Properties
- The molecular weight of the target compound (313.19) is lower than iodine-containing analogues (e.g., 415.06 for CAS 928653-81-0) due to bromine’s lower atomic mass .
- ¹H NMR data for similar compounds () show distinct aromatic proton shifts, with the target compound’s dihydro structure likely resulting in simplified splitting patterns compared to fully unsaturated cores .
Biological Activity
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS No. 1111637-66-1) is a synthetic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by a bromine substituent and a tert-butyl ester, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
| Property | Value |
|---|---|
| Chemical Formula | C13H17BrN2O2 |
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | 5-bromo-2,3-dihydro-3-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily through its inhibitory effects on various kinases:
- Inhibition of SGK-1 Kinase : The compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in cellular signaling pathways related to metabolism and cancer progression .
- Modulation of Fibroblast Growth Factor Receptors (FGFR) : It demonstrates promising inhibitory effects on FGFRs, suggesting its potential role in regulating cell proliferation and migration, particularly in cancer contexts where FGFRs are often overexpressed .
Case Study 1: Inhibition of SGK-1
A study conducted on the inhibitory effects of various pyrrolopyridine derivatives highlighted the efficacy of this compound against SGK-1. The compound demonstrated a significant reduction in kinase activity at concentrations as low as 100 nM, indicating its potential as a therapeutic agent in conditions associated with aberrant SGK activity .
Case Study 2: Interaction with FGFR
In vitro assays revealed that this compound effectively inhibited FGFR-mediated signaling pathways. This inhibition correlated with decreased cell migration and proliferation in cancer cell lines expressing high levels of FGFRs. The results suggest that this compound could be further developed into an anti-cancer therapeutic targeting FGFRs .
Comparative Analysis with Similar Compounds
A comparison table of structurally similar compounds highlights their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Brominated pyrrolopyridine core | Kinase inhibition |
| 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | Naphthyridine derivative | Anticancer properties |
| 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Methylated variant | Potential neuroprotective effects |
Q & A
Basic: What are common synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging cross-coupling reactions and protecting group strategies. For example:
- Sonogashira Coupling : Brominated intermediates (e.g., 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine) can react with terminal alkynes under Pd catalysis to introduce functional groups .
- Suzuki-Miyaura Coupling : The 5-bromo substituent allows for aryl/heteroaryl boronic acid coupling to diversify the core structure. Reaction conditions include K₂CO₃ as a base and dichloromethane/ethyl acetate solvent systems .
- Protection/Deprotection : The tert-butyl carbamate group is stable under basic conditions but can be removed with 60% H₂SO₄ for further functionalization .
Basic: How is the compound characterized using spectroscopic methods?
Methodological Answer:
Characterization relies on:
- ¹H NMR : Key peaks include aromatic protons (δ 8.3–8.4 ppm for pyrrolopyridine H), tert-butyl groups (δ 1.2–1.5 ppm), and dihydro-1H-pyrrole methylene signals (δ 3.0–4.0 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) are calculated and matched to experimental values (e.g., 315.12403 observed vs. 315.1237 theoretical for related analogs) .
- Chromatography : Silica gel flash column chromatography with gradients (e.g., heptane/ethyl acetate 8:2) ensures purity (>95%) .
Advanced: What strategies are effective for functionalizing the pyrrolo[2,3-b]pyridine core at the 5-bromo position?
Methodological Answer:
The 5-bromo group is highly reactive for:
- Cross-Coupling Reactions : Use Pd(PPh₃)₄ with arylboronic acids (Suzuki) or alkynes (Sonogashira) to install substituents. For example, phenylacetylene coupling yields 51% product after silica purification .
- Borylation : Convert the bromo group to a boronate ester (e.g., using pinacolborane) for subsequent diversification .
- Nucleophilic Substitution : Replace bromine with amines or thiols under CuI catalysis .
Advanced: How to address stability issues during synthetic steps?
Methodological Answer:
- Inert Atmosphere : Hydrogenate nitro intermediates (e.g., 3-nitro-pyrrolopyridines) under H₂ with Raney Ni to prevent oxidation .
- Immediate Use of Intermediates : 3-Amino-pyrrolopyridines decompose rapidly; proceed to acylation or alkylation without delay .
- Low-Temperature Storage : Store brominated intermediates at –20°C in anhydrous solvents to minimize degradation .
Advanced: What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Vary substituents at positions 3 and 5 (e.g., methyl, bromo, or aryl groups) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replace the tert-butyl group with cyclopentyl or benzyl carbamates to modulate lipophilicity .
- Activity Assays : Test analogs against enzymes like adenosine deaminase (ADA) or inosine monophosphate dehydrogenase (IMPDH) using fluorescence-based assays .
Safety: What precautions are necessary when handling brominated pyrrolopyridine derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Brominated compounds may cause acute toxicity or irritation .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HBr) .
- Waste Disposal : Neutralize acidic reaction mixtures (e.g., H₂SO₄ deprotection) with NaHCO₃ before disposal as hazardous waste .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
